6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H20Cl2N4OS and its molecular weight is 459.39. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Several studies have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, evaluating them for anticancer activity. For example, compounds have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, showing promising results (Kökbudak et al., 2020). Similarly, another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer and antimicrobial activities (Hafez et al., 2016).
Anti-inflammatory and Analgesic Applications
Research has also extended into the anti-inflammatory and analgesic potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, new chemical entities containing pyrazolone and amino pyrimidine moieties were synthesized, showing significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard drugs (Antre et al., 2011).
Antibacterial Applications
The antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with several compounds showing high activities. This includes novel heterocyclic compounds containing a sulfonamido moiety, tested for antibacterial activity and found to have high activities against various strains (Azab et al., 2013).
Antiallergy Applications
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their antiallergy activity. A series of derivatives showed significant antiallergic activities, including anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities (Suzuki et al., 1992).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
By inhibiting PKB, this compound disrupts the PI3K/Akt signaling pathway , which plays a key role in cell survival, growth, and proliferation . The inhibition of PKB can lead to decreased cell survival and increased apoptosis, particularly in cancer cells where the PI3K/Akt pathway is often overactive .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)24)27(21(20)29)12-15-8-10-17(23)11-9-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCQPRKKNYFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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